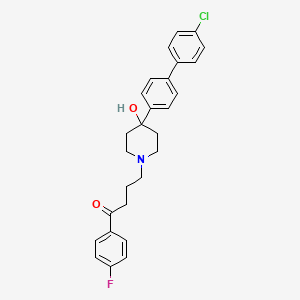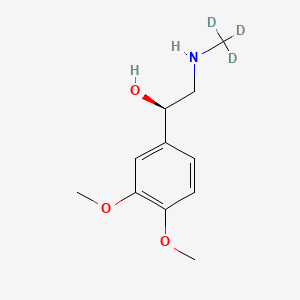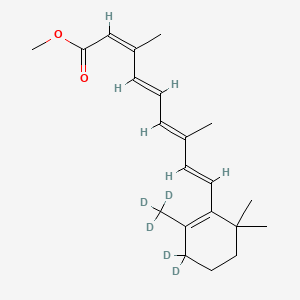
Acide rétinoïque-d5 13-cis, ester méthylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-cis Retinoic Acid-d5 Methyl Ester: is a deuterated form of 13-cis Retinoic Acid Methyl Ester, which is a derivative of retinoic acid. Retinoic acids are metabolites of vitamin A and play crucial roles in cellular growth and differentiation. The deuterated form is often used as an internal standard in mass spectrometry due to its stability and distinct mass, which helps in the accurate quantification of 13-cis Retinoic Acid .
Applications De Recherche Scientifique
Chemistry: In chemistry, 13-cis Retinoic Acid-d5 Methyl Ester is used as an internal standard in mass spectrometry for the quantification of retinoic acids. Its deuterated form provides a distinct mass that helps in accurate measurements .
Biology and Medicine: In biological and medical research, it is used to study the metabolism and pharmacokinetics of retinoic acids. It helps in understanding the role of retinoic acids in cellular differentiation and growth, and their therapeutic potential in treating diseases like acne and certain types of cancer .
Industry: In the pharmaceutical industry, it is used in the development and quality control of retinoic acid-based drugs. Its stability and distinct mass make it an ideal internal standard for analytical methods .
Mécanisme D'action
Target of Action
The primary targets of 13-cis Retinoic Acid-d5 Methyl Ester are the RAR-β and RAR-α receptors . These receptors play a crucial role in mediating the action of retinoic acid, a metabolite of Vitamin A, which is involved in various homeostatic functions, including the regulation of embryonic development, maintenance of the immune system, and vision .
Mode of Action
13-cis Retinoic Acid-d5 Methyl Ester interacts with its targets, the RAR-β and RAR-α receptors, to induce a series of cellular responses. It has been found to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This interaction and the resulting changes contribute to its anti-inflammatory and anti-tumor action .
Biochemical Pathways
The compound affects several biochemical pathways. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . It also influences the pathways involved in the production of sebum, ductal hyperkeratinization, cutaneous and ductal bacteria, and inflammation .
Pharmacokinetics
The pharmacokinetics of 13-cis Retinoic Acid-d5 Methyl Ester are best described by a modified one-compartment, zero-order absorption model combined with lag time . The mean population pharmacokinetic parameters include an apparent clearance of 15.9 l h 1, apparent volume of distribution of 85 l, and absorption lag time of 40min . There is a large inter-individual variability associated with all parameters .
Result of Action
The molecular and cellular effects of the compound’s action are significant. It induces mitochondrial membrane permeability transition, observed as swelling and as a decrease in membrane potential, and stimulates the release of cytochrome c . These effects implicate mechanisms through the apoptosis pathway .
Action Environment
The action, efficacy, and stability of 13-cis Retinoic Acid-d5 Methyl Ester are influenced by various environmental factors. The compound is unstable to light, oxygen, and heat . Its stability in solution is protected by the presence of antioxidants, such as butylated hydroxytoluene and pyrogallol . A variety of factors influence its stability in tissue culture media, and degradation and isomerization are minimized by storage under an inert gas such as argon, at < —20 °C in the dark .
Analyse Biochimique
Biochemical Properties
13-cis Retinoic Acid-d5 Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . It is also involved in the formation of the visual chromophore 11-cis-retinal, which must be formed from all-trans-retinyl ester through linked hydrolysis and isomerization reactions catalyzed by the enzyme RPE65 .
Cellular Effects
The effects of 13-cis Retinoic Acid-d5 Methyl Ester on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the in vitro invasiveness of oral squamous cell carcinoma cells . It also inhibits cell proliferation and increases cell death .
Molecular Mechanism
The molecular mechanism of action of 13-cis Retinoic Acid-d5 Methyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to act by inhibiting the actions of enzymes needed to metabolize steroids .
Temporal Effects in Laboratory Settings
Over time, the effects of 13-cis Retinoic Acid-d5 Methyl Ester can change in laboratory settings. It has been observed that degradation and isomerization are minimized by storage under an inert gas such as argon, at less than -20 °C in the dark .
Metabolic Pathways
13-cis Retinoic Acid-d5 Methyl Ester is involved in the metabolic pathways of retinol (vitamin A). It is a naturally occurring retinoid that inhibits retinol oxidation and dehydrogenation of 17β-hydroxy steroids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Retinoic Acid-d5 Methyl Ester typically involves the deuteration of 13-cis Retinoic Acid followed by esterification. The deuteration process replaces hydrogen atoms with deuterium, which can be achieved using deuterated reagents under controlled conditions. The esterification process involves reacting the deuterated acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of 13-cis Retinoic Acid-d5 Methyl Ester involves large-scale deuteration and esterification processes. These processes are optimized for high yield and purity, often involving advanced techniques like continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions: 13-cis Retinoic Acid-d5 Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxo-13-cis Retinoic Acid.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-oxo-13-cis Retinoic Acid.
Reduction: 13-cis Retinol.
Substitution: Various substituted retinoic acid derivatives.
Comparaison Avec Des Composés Similaires
All-trans Retinoic Acid: Another form of retinoic acid with similar biological activities but different receptor binding affinities.
9-cis Retinoic Acid: Binds to both RARs and RXRs, unlike 13-cis Retinoic Acid which primarily binds to RARs.
Isotretinoin: A non-deuterated form of 13-cis Retinoic Acid used in the treatment of severe acne.
Uniqueness: 13-cis Retinoic Acid-d5 Methyl Ester is unique due to its deuterated form, which provides stability and distinct mass for analytical purposes. This makes it particularly valuable in research and industrial applications where precise quantification is essential .
Propriétés
IUPAC Name |
methyl (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15-/i3D3,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREQLAJQLXPNMC-JXPUCJCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C)(C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)
![3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one](/img/structure/B589657.png)
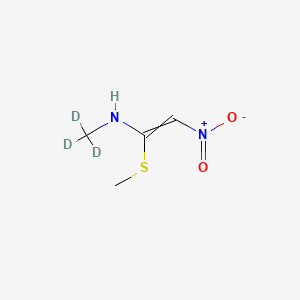
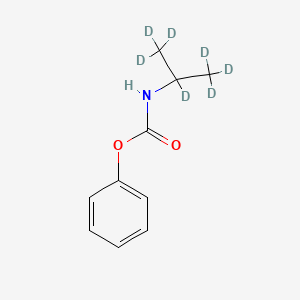
![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)


![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)

